molecular formula C21H17F3N2O2S B6539395 N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-2-(trifluoromethyl)benzamide CAS No. 1060337-19-0

N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-2-(trifluoromethyl)benzamide

Cat. No. B6539395
CAS RN: 1060337-19-0
M. Wt: 418.4 g/mol
InChI Key: HXQBRPULGBSSDZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It includes a thiophene ring, which is a five-membered ring with one sulfur atom, and a trifluoromethyl group, which is a carbon atom bonded to three fluorine atoms and one other carbon atom. The molecule also contains an amide group, which is a carbonyl group (a carbon double-bonded to an oxygen) adjacent to a nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the thiophene ring, followed by the introduction of the carbamoyl and trifluoromethyl groups. Thiophene rings can be synthesized through several methods, including the Gewald reaction, the Paal-Knorr synthesis, and the Hinsberg synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions to form a carboxylic acid and an amine. The thiophene ring might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar amide group and the electronegative fluorine atoms might increase the compound’s water solubility .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the potential applications of this compound, such as its use as a pharmaceutical drug or a chemical intermediate. Its synthesis could also be optimized to improve yield and reduce costs .

properties

IUPAC Name

N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O2S/c22-21(23,24)18-6-2-1-5-17(18)20(28)26-15-9-7-14(8-10-15)12-19(27)25-13-16-4-3-11-29-16/h1-11H,12-13H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQBRPULGBSSDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-2-(trifluoromethyl)benzamide

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